molecular formula C24H24N4O3 B11274365 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11274365
M. Wt: 416.5 g/mol
InChI Key: TZFSOYWXAGOTHB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzo[d][1,3]dioxole, phenylpyridazine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzo[d][1,3]dioxole and phenylpyridazine moieties, followed by their coupling with piperidine-3-carboxamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide include other derivatives of benzo[d][1,3]dioxole, phenylpyridazine, and piperidine. These compounds may share structural similarities but differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H24N4O3/c29-24(25-14-17-8-10-21-22(13-17)31-16-30-21)19-7-4-12-28(15-19)23-11-9-20(26-27-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,13,19H,4,7,12,14-16H2,(H,25,29)

InChI Key

TZFSOYWXAGOTHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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